molecular formula C18H23N3O2 B5550206 N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide

N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide

Cat. No.: B5550206
M. Wt: 313.4 g/mol
InChI Key: GYYFQHHLHSAKEW-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.17902698 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Metabolism in Liver Microsomes

Research on the oxidative metabolism of similar compounds to N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide has been conducted. One study focused on N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine) and its metabolism by rat liver microsomes. The major microsomal metabolite produced was identified as the azo derivative, N-isopropyl-α-(2-methylazo)-p-toluamide, which can convert to p-formyl-N-isopropylbenzamide and methylhydrazine under acidic conditions (Dunn, Lubet, & Prough, 1979).

Potential in Antimicrobial Applications

New benzamide-based compounds, including those similar to this compound, have been studied for their antimicrobial properties. For instance, new benzo[a]phenoxazine based fluorophores showed significant antifungal activities against Saccharomyces cerevisiae, indicating potential for antimicrobial applications (Frade et al., 2007).

Role in Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of similar compounds have been extensively studied. For example, the novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, showed promising results in suppressing renal and hepatic fibrosis, and its plasma half-lives and bioavailability in various animals were investigated (Kim et al., 2008).

Applications in Chemical Synthesis

In chemical synthesis, compounds similar to this compound have been utilized. For example, the Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes led to the synthesis of polycyclic amides, indicating the utility of such compounds in synthesizing complex chemical structures (Song et al., 2010).

Inhibition of Monoamine Oxidase

Monoamine oxidase inhibition by similar compounds has been observed. N-isopropyl-α-(2-methylhydrazino)-p-toluamide significantly inhibited guinea pig liver monoamine oxidase, indicating potential therapeutic effects in the treatment of diseases related to monoamine oxidase activity (de Vita, Hahn, & Oliverio, 1965).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-(1-methyl-6-oxopyridazin-3-yl)-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12(2)21(13(3)4)18(23)15-9-7-6-8-14(15)16-10-11-17(22)20(5)19-16/h6-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYFQHHLHSAKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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